An In-Depth Technical Guide to bis-PEG2-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to bis-PEG2-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and drug development. This document details the molecule's chemical properties, mechanism of action, and applications, with a focus on its role in antibody-drug conjugates (ADCs) and the study of protein-protein interactions. Detailed experimental protocols, quantitative data, and visual diagrams are presented to equip researchers with the necessary information for the effective application of this versatile reagent.
Introduction to bis-PEG2-endo-BCN
Bis-PEG2-endo-BCN is a chemical crosslinking reagent featuring two endo-bicyclo[6.1.0]nonyne (BCN) moieties connected by a short polyethylene (B3416737) glycol (PEG) spacer. The BCN groups are strained alkynes that readily participate in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] This bioorthogonal reaction allows for the efficient and specific covalent ligation of bis-PEG2-endo-BCN to molecules containing azide (B81097) functional groups under physiological conditions, thereby avoiding the cytotoxicity associated with copper catalysts.[3][4]
The homobifunctional nature of bis-PEG2-endo-BCN enables the simultaneous conjugation of two azide-modified molecules, making it an ideal tool for crosslinking applications, such as stabilizing protein-protein interactions for subsequent analysis.[5] The hydrophilic di-ethylene glycol (PEG2) spacer enhances the aqueous solubility of the linker, which is advantageous for reactions in biological media.[6][7]
Physicochemical and Reactive Properties
The fundamental properties of bis-PEG2-endo-BCN are summarized in the table below, compiled from various suppliers and scientific literature.
| Property | Value | References |
| Chemical Name | bis(bicyclo[6.1.0]non-4-yn-9-ylmethyl) ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamate | [1] |
| Synonyms | bis-PEG2-endo-BCN, endo-BCN-PEG2-endo-BCN | [1] |
| CAS Number | 1476737-97-9 | [1] |
| Molecular Formula | C₂₈H₄₀N₂O₆ | [1] |
| Molecular Weight | 500.6 g/mol | [1] |
| Appearance | An oil | [8] |
| Solubility | Soluble in DMSO, DCM, DMF | [9] |
| Storage | Store at -20°C, protected from light and moisture | [1] |
| Purity | Typically ≥95% | [9] |
Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The utility of bis-PEG2-endo-BCN is centered on the reactivity of its two endo-BCN groups. The significant ring strain of the bicyclo[6.1.0]nonyne system lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[10] The reaction is highly specific, as neither the strained alkyne nor the azide group readily reacts with other functional groups found in biological systems.[3] This bioorthogonality is crucial for clean and specific labeling in complex biological mixtures.[3]
The reaction between a BCN moiety and an azide results in the formation of a stable triazole linkage. Due to the presence of two BCN groups, bis-PEG2-endo-BCN can crosslink two azide-containing molecules.
Quantitative Data
The reactivity of the endo-BCN moiety is a critical parameter for designing experiments. The following table summarizes key kinetic data for the reaction of endo-BCN with an azide.
| Parameter | Value | Conditions | Reference |
| Second-order rate constant (k₂) of endo-BCN with benzyl (B1604629) azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | [1] |
Experimental Protocols
Synthesis of bis-PEG2-endo-BCN
While a detailed, peer-reviewed synthesis protocol for bis-PEG2-endo-BCN is not widely published, a likely synthetic route can be inferred from the synthesis of similar compounds.[6] The synthesis would likely involve the reaction of 2,2'-(ethylenedioxy)bis(ethylamine) with an activated endo-BCN derivative, such as endo-BCN-NHS carbonate or a similar chloroformate.
A general procedure based on a similar synthesis is as follows:
-
Dissolve 2,2'-(ethylenedioxy)bis(ethylamine) in dichloromethane (B109758) (CH₂Cl₂) at 0°C.
-
Add triethylamine (B128534) (Et₃N) to the solution.
-
Add a solution of endo-bicyclo[6.1.0]non-4-yn-9-ylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate in CH₂Cl₂.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction with an aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with CH₂Cl₂.
-
Wash the organic layer with brine, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the product.[6]
General Protocol for Crosslinking Azide-Modified Proteins
This protocol provides a general framework for using bis-PEG2-endo-BCN to crosslink two different azide-modified proteins (Protein A-N₃ and Protein B-N₃).
Materials:
-
Protein A-N₃ and Protein B-N₃ in a suitable buffer (e.g., PBS, pH 7.4)
-
bis-PEG2-endo-BCN
-
Anhydrous DMSO
-
Quenching reagent (e.g., an azide-containing small molecule like azido-PEG-amine)
-
Desalting columns
Procedure:
-
Reagent Preparation: Prepare a stock solution of bis-PEG2-endo-BCN in anhydrous DMSO (e.g., 10 mM).
-
Reaction Setup: In a microcentrifuge tube, combine equimolar amounts of Protein A-N₃ and Protein B-N₃.
-
Crosslinking Reaction: Add a 10- to 20-fold molar excess of the bis-PEG2-endo-BCN stock solution to the protein mixture. The final concentration of DMSO should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching (Optional): To consume any unreacted BCN groups, add a 50-fold molar excess of a small molecule azide and incubate for an additional 30 minutes.
-
Purification: Remove excess crosslinker and unreacted proteins using a desalting column or size-exclusion chromatography.
-
Analysis: Analyze the crosslinked product by SDS-PAGE, where a new band corresponding to the molecular weight of the Protein A-Protein B conjugate should be visible. Further analysis can be performed by mass spectrometry to identify the crosslinked peptides.
Applications in Research and Drug Development
Proximity Labeling and Protein-Protein Interaction Studies
Homobifunctional crosslinkers like bis-PEG2-endo-BCN are valuable tools in proteomics for identifying and characterizing protein-protein interactions.[5] In a typical workflow, cells are treated with azide-modified metabolic precursors to introduce azide groups into proteins. Subsequently, the cells are lysed, and bis-PEG2-endo-BCN is added to the lysate to crosslink proteins that are in close proximity. The crosslinked complexes can then be enriched and analyzed by mass spectrometry to identify the interacting partners.
Antibody-Drug Conjugate (ADC) Development
Bis-PEG2-endo-BCN can be used in the development of ADCs, where a cytotoxic drug is linked to an antibody that targets a specific cancer cell antigen.[3][8] In this context, the antibody and the drug are separately functionalized with azide groups. Bis-PEG2-endo-BCN can then be used to conjugate the drug to the antibody. The PEG spacer can improve the pharmacokinetic properties of the resulting ADC.[11]
Development of Multifunctional Probes
The dual reactivity of bis-PEG2-endo-BCN allows for the construction of multifunctional probes for imaging and diagnostics. For example, one BCN group can be used to attach the linker to an azide-modified biomolecule of interest, while the other BCN group can be conjugated to an azide-functionalized reporter molecule, such as a fluorophore or a biotin (B1667282) tag.[1]
Stability and Storage
Bis-PEG2-endo-BCN should be stored at -20°C in a tightly sealed container, protected from light and moisture, to prevent degradation of the reactive BCN groups.[1] While specific stability data under various aqueous conditions is not extensively documented, the PEG linker is generally stable under physiological pH and temperature.[11] The BCN moiety is also relatively stable in aqueous buffers but can react with thiols, so the presence of reducing agents like DTT should be avoided during conjugation reactions.[3]
Conclusion
Bis-PEG2-endo-BCN is a powerful and versatile homobifunctional crosslinker that leverages the efficiency and bioorthogonality of copper-free click chemistry. Its ability to specifically and efficiently crosslink azide-modified biomolecules under physiological conditions makes it an invaluable tool for researchers in proteomics, drug development, and chemical biology. The information provided in this technical guide is intended to facilitate the successful application of bis-PEG2-endo-BCN in a variety of research and development settings.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Proximity Labeling of Interacting Proteins: Application of BioID as a Discovery Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 8. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fgsc.net [fgsc.net]
- 10. benchchem.com [benchchem.com]
- 11. purepeg.com [purepeg.com]
